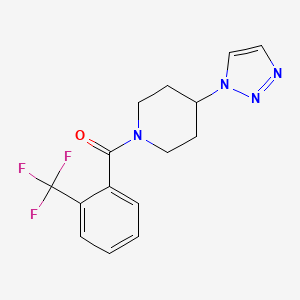

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

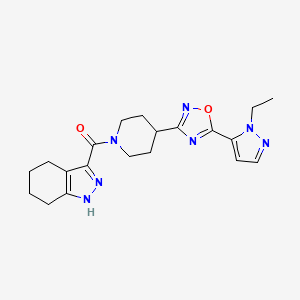

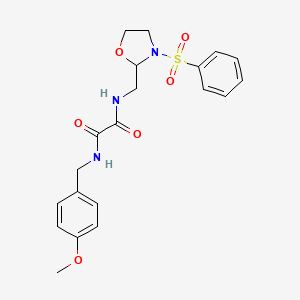

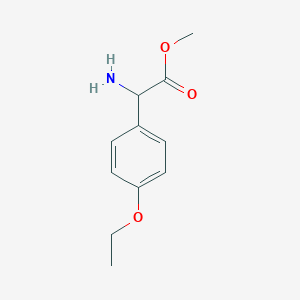

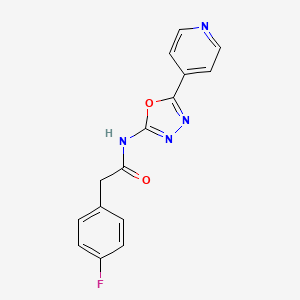

This compound is of interest due to its structural components, which include a triazolyl group attached to a piperidinyl moiety and a trifluoromethylphenyl group. Such structures are often explored for their potential in various chemical and pharmaceutical applications due to their unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves substitution reactions, where different functional groups are introduced to a base structure to achieve desired properties. For example, the title compound of a study was synthesized by substituting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides, indicating a versatile approach to modifying the core structure for different applications (Mallesha & Mohana, 2014).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is crucial for understanding the three-dimensional arrangement of atoms within a molecule. This analysis can reveal important insights into the molecule's geometry, conformation, and potential interactions with other molecules. Studies have confirmed structures through X-ray diffraction studies, highlighting the importance of such analysis in understanding compound behavior (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs can provide insights into its reactivity and potential for further chemical modifications. For example, the synthesis of related compounds through reactions such as Friedel-Crafts acylation demonstrates the chemical versatility and reactivity of these structures (Zheng Rui, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, are essential for understanding how the compound behaves under different conditions. Thermogravimetric analysis can reveal the thermal stability of a compound, indicating its suitability for various applications (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are crucial for predicting how the compound interacts in chemical reactions and biological systems. Studies involving density functional theory (DFT) calculations can provide theoretical insights into the electronic structure and reactivity of a compound, offering predictions about its chemical behavior (Huang et al., 2021).

Applications De Recherche Scientifique

Synthesis and Characterization

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, due to its complex structure, is a subject of interest in synthetic chemistry. Research focuses on its synthesis and the characterization of its properties. For example, a study by Karthik et al. (2021) explored the synthesis of a related compound through substitution reactions and characterized it using various spectroscopic techniques, confirming its structure through single-crystal X-ray diffraction. This research emphasizes the compound's thermal stability and its potential for further applications due to its structural features, including inter and intra-molecular hydrogen bonds and π···π interactions (Karthik et al., 2021).

Antimicrobial Activity

Compounds with similar structures to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone have been evaluated for their biological activities, including antimicrobial properties. Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine and tested their antibacterial activity against various human pathogenic bacteria, finding that certain derivatives showed significant inhibition of bacterial growth (Nagaraj et al., 2018).

Liquid Crystal Properties

The research by Zhao et al. (2013) on aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, which share structural similarities with the compound , revealed liquid crystal behaviors and provided insights into the electronic properties and thermal behavior of these compounds. Such studies suggest potential applications in materials science, particularly in the development of new liquid crystal materials (Zhao et al., 2013).

Molecular Interactions and Structural Analysis

The study of similar compounds provides insights into molecular interactions and structural analysis, which are crucial for understanding the potential applications of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone. For example, the work by Revathi et al. (2015) on the crystal structure of an adduct related to the compound highlights the importance of intermolecular hydrogen bonds and the orientation of molecular structures, which could influence the compound's reactivity and interaction with other molecules (Revathi et al., 2015).

Orientations Futures

Future research could focus on further exploring the anticancer potential of these compounds. This could involve more detailed in vitro and in vivo studies to evaluate their efficacy and safety. Additionally, further optimization of the compound structure could be explored to enhance their therapeutic potential .

Propriétés

IUPAC Name |

[4-(triazol-1-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c16-15(17,18)13-4-2-1-3-12(13)14(23)21-8-5-11(6-9-21)22-10-7-19-20-22/h1-4,7,10-11H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDIUWCPXLFZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)

![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)